Cyclopentyl(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)methanone
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Overview
Description
Cyclopentyl(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclopentyl group, a piperazine ring, and a thiazole moiety, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Target of Action
The primary targets of Cyclopentyl(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)methanone are Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) . These kinases play a crucial role in cell cycle regulation and energy metabolism, respectively .
Mode of Action
This compound acts as a multikinase inhibitor with potent inhibitory activity against the CDK4/CYCLIN D1 and ARK5 kinases . It binds to these kinases, thereby inhibiting their activity and disrupting the cell cycle and energy metabolism pathways .
Biochemical Pathways
The compound affects the cell cycle and energy metabolism pathways . By inhibiting CDK4, it disrupts the progression of the cell cycle, particularly the transition from the G1 phase to the S phase . The inhibition of ARK5 affects the energy metabolism of the cell .
Result of Action
The compound’s action results in the induction of apoptosis in tumor cells . By inhibiting key kinases involved in cell cycle and energy metabolism, it disrupts the normal functioning of these cells, leading to programmed cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the stability of intermediate compounds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
Cyclopentyl(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile: A potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5).
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: An acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Uniqueness
Cyclopentyl(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)methanone stands out due to its unique combination of a cyclopentyl group, piperazine ring, and thiazole moiety. This structure provides it with distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
cyclopentyl-[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3OS/c21-17(14-3-1-2-4-14)20-9-7-19(8-10-20)11-16-18-15(12-22-16)13-5-6-13/h12-14H,1-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWKPZKYTAKVIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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